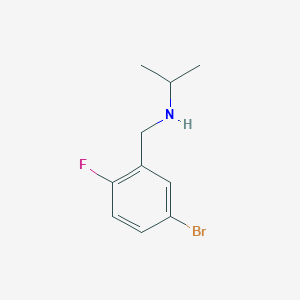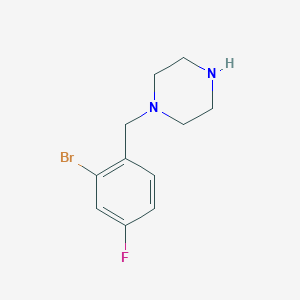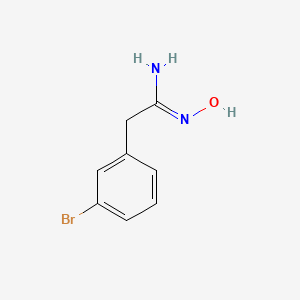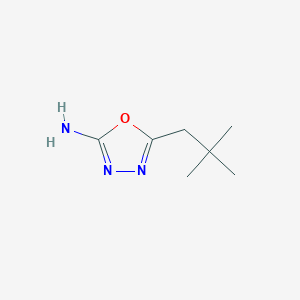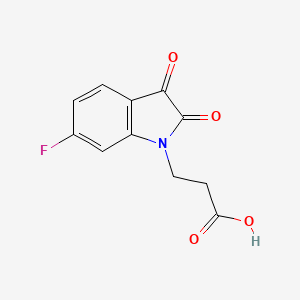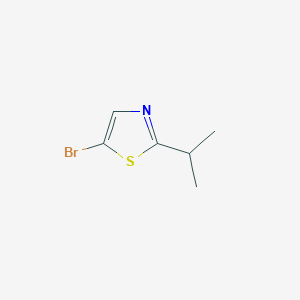![molecular formula C27H23N B1287010 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 897671-69-1](/img/structure/B1287010.png)
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Vue d'ensemble
Description
The compound "N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine" is a chemical entity that appears to be related to the family of fluorene-based compounds. These compounds are known for their interesting optical and electronic properties, which make them suitable for various applications, including materials science and organic electronics.
Synthesis Analysis
The synthesis of related fluorene derivatives often involves palladium-catalyzed substitution reactions. For instance, N-substituted 2-amino-9,9-dialkylfluorenes can be synthesized from 2-halo-9,9-dialkylfluorenes by Pd-catalyzed substitution with amines, which can include chiral amino groups . This method has been used to obtain compounds such as 2-N,N-Dimethylamino-7-nitro-9H-fluorene through reductive amination, indicating the versatility of the approach in introducing various substituents to the fluorene core .
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by a spiro or biphenyl linkage, which can impart rigidity and planarity to the molecule. This structural feature is crucial for the optical and electronic properties of the material. For example, the synthesis of a novel spiro(fluorene-9,9'-xanthene) skeleton bis(ether amine) monomer demonstrates the incorporation of a fluorene unit into a complex molecular architecture .
Chemical Reactions Analysis
Fluorene derivatives can participate in various chemical reactions, including condensation reactions to form polyimides with high organosolubility and optical transparency . The reactivity of the fluorene moiety allows for the creation of structurally diverse compounds, such as N-alkylhydroxamic acids, through efficient condensation with solid-phase supports .
Physical and Chemical Properties Analysis
Fluorene-based compounds exhibit a range of physical and chemical properties that are influenced by their molecular structure. For instance, polyamides derived from fluorene-containing monomers can have high glass transition temperatures and excellent solubility in organic solvents . The introduction of N-phenyl substitutions to aminostilbenes, a related class of compounds, can lead to enhanced fluorescence and a more planar ground-state geometry, which is beneficial for applications in fluorescence probes . Additionally, the synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids indicates the potential for fluorene derivatives to be used in solid-phase synthesis, expanding their utility in combinatorial chemistry .
Applications De Recherche Scientifique
OLED Enhancement and Stability
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine and its derivatives have been extensively researched for their applications in Organic Light Emitting Diodes (OLEDs). Hu et al. (2020) introduced derivatives of this compound as electron-blocking materials in OLEDs, noting their suitable optical properties and excellent electrochemical and thermal stability. These characteristics contributed to improved charge balance and device lifetime in OLEDs (Hu et al., 2020).
Photophysical and Thermal Properties for Efficient OLEDs
The photophysical and thermal properties of similar compounds have been analyzed for their effectiveness as hole transport materials in OLEDs. Wu et al. (2017) studied two such materials, noting their appropriate HOMO energy levels and excellent thermal stability, leading to higher efficiencies in green OLED devices compared to NPB-based devices (Wu et al., 2017).
Fluorene-Based Molecules in OLEDs
In 2021, Braveenth et al. synthesized new materials based on fluorene, applied as hole transporting material in yellow phosphorescent OLEDs. They noted that these new materials, particularly FLU-DCAR, exhibited high current and external quantum efficiencies, outperforming triphenylamine-based alternatives (Braveenth et al., 2021).
Synthesis and Applications in Fluorescence Probes
Saroja et al. (2004) explored the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, highlighting their potential as fluorescence probes for femtosecond solvation dynamics. They demonstrated the introduction of chiral amino groups and the synthesis of compounds like 2-N,N-Dimethylamino-7-nitro-9H-fluorene through palladium-catalyzed substitution and reductive amination (Saroja et al., 2004).
Applications in Security Inks
Lu and Xia (2016) discovered that certain derivatives of this compound exhibit multi-stimuli responses, which can be utilized in security inks. They showed how morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, can lead to reversible color changes, demonstrating potential applications in security ink development (Lu & Xia, 2016).
Mécanisme D'action
Target of Action
The primary target of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine, also known as N-(4-Biphenyl)-(9,9-dimethylfluoren-2-yl)amine, is the PD-1/PD-L1 pathway . This pathway plays a significant role in cancer immune escape and cancer immunotherapy .
Mode of Action
This compound acts as a small-molecule inhibitor of the PD-1/PD-L1 interaction . It binds to PD-L1 at its PD-1 binding site, occupying the hydrophobic cleft . This interaction can lead to the formation of PD-L1 dimers, which can inhibit the PD-1/PD-L1 interaction and thus enhance the immune response against cancer cells .
Biochemical Pathways
The compound is likely to affect the PD-1/PD-L1 pathway . This pathway is a key regulator of the immune system, ensuring appropriate responses by stimulating or inhibiting checkpoint molecules to maintain balance . By inhibiting this pathway, the compound can potentially enhance the immune response against cancer cells .
Pharmacokinetics
It is known that small-molecule inhibitors like this compound generally have advantages such asoral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The inhibition of the PD-1/PD-L1 interaction by this compound can lead to an enhanced immune response against cancer cells . This can potentially result in the reduction of tumor growth and the improvement of patient outcomes .
Action Environment
The action of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect its stability and efficacy . Additionally, the compound’s action can be influenced by the physiological conditions of the patient, such as the presence of other diseases or the patient’s immune status .
Propriétés
IUPAC Name |
9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)27)28-21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18,28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLAMCEPKEKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609520 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
897671-69-1 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(biphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

